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Isoxazol-3-yl(isoxazol-4-yl)methanone

Cat. No.: B12887705
M. Wt: 164.12 g/mol
InChI Key: WJMDMUJTHGLTNB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isoxazole (B147169) Chemistry

The journey into the chemistry of isoxazoles, five-membered heterocycles containing adjacent nitrogen and oxygen atoms, began over a century ago. The initial synthesis of the parent isoxazole ring laid the groundwork for what would become a vast and diverse area of study. Early methods often involved the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. lookchem.comnih.govnih.govsemnan.ac.irresearchgate.net A significant leap forward in isoxazole synthesis was the application of 1,3-dipolar cycloaddition reactions, a powerful tool for constructing five-membered rings. researchgate.net

Over the decades, synthetic methodologies have evolved to offer greater control over regioselectivity and to accommodate a wider range of functional groups. The development of transition metal-catalyzed reactions and green chemistry approaches, such as the use of ultrasound or microwave irradiation and environmentally benign solvents, has further expanded the synthetic chemist's toolbox for accessing complex isoxazole derivatives. mdpi.com These advancements have not only improved the efficiency of isoxazole synthesis but have also been pivotal in the creation of isoxazole-containing compounds with tailored electronic and steric properties for various applications.

Significance of Isoxazole Scaffolds in Heterocyclic Chemistry

The isoxazole ring is a privileged scaffold in heterocyclic chemistry, largely due to its unique electronic properties and its prevalence in a multitude of biologically active molecules. researchgate.net The presence of the N-O bond imparts distinct reactivity to the isoxazole ring, making it susceptible to cleavage under certain conditions, which can be strategically employed in synthetic transformations. This feature allows isoxazoles to serve as valuable intermediates, acting as masked forms of other functional groups like β-hydroxy ketones and γ-amino alcohols.

The isoxazole moiety is a key component in numerous pharmaceuticals, agrochemicals, and functional materials. Its ability to participate in hydrogen bonding and other non-covalent interactions, owing to the electronegative nitrogen and oxygen atoms, makes it a valuable pharmacophore in drug design. researchgate.net The isoxazole ring is found in a variety of approved drugs, highlighting its importance in medicinal chemistry.

Overview of Methanone (B1245722) Functionality within Isoxazole Systems

The methanone bridge can impact the conformational flexibility of the molecule, influencing how the two isoxazole rings are oriented relative to each other. This, in turn, can affect the molecule's ability to interact with biological targets or to pack in a crystal lattice. Electronically, the carbonyl group is electron-withdrawing, which can modulate the electron density of the attached isoxazole rings. This electronic influence can affect the reactivity of the rings in, for example, electrophilic or nucleophilic substitution reactions. Furthermore, the ketone functionality itself can be a site for further chemical transformations, offering a handle for derivatization and the synthesis of more complex molecular architectures.

Scope and Academic Research Relevance of Isoxazol-3-yl(isoxazol-4-yl)methanone

While the broader class of isoxazoles has been extensively studied, the specific compound this compound remains a subject of more niche academic interest. Its existence is confirmed through its unique Chemical Abstracts Service (CAS) number and its listing by various chemical suppliers. lookchem.combldpharm.comchembuyersguide.comleyan.comchemenu.com

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number60295-63-8
Molecular FormulaC₇H₄N₂O₃
Molecular Weight164.12 g/mol

The academic research relevance of this compound can be inferred from the study of related di(heterocyclic) ketones. Such compounds are often investigated for their potential as ligands for metal complexes, as building blocks in supramolecular chemistry, or as scaffolds for the development of new bioactive agents. The arrangement of two heterocyclic rings around a central carbonyl group can create a unique three-dimensional structure with specific electronic and steric properties that may be favorable for binding to biological macromolecules.

Although specific published research on the synthesis and applications of this compound is not widely available in the public domain, its structure suggests several avenues for potential research. These include:

Synthesis and Derivatization: The development of novel and efficient synthetic routes to this and related di(isoxazolyl)methanones would be of interest to synthetic organic chemists. Furthermore, the methanone bridge could be reduced to an alcohol or an alkane, or converted to other functional groups, providing access to a library of related compounds.

Coordination Chemistry: The nitrogen and oxygen atoms of the isoxazole rings, along with the carbonyl oxygen, could act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks or catalysts.

Medicinal Chemistry: The compound could be screened for various biological activities. The rigid, well-defined structure of this compound may allow it to fit into the binding pockets of enzymes or receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O3 B12887705 Isoxazol-3-yl(isoxazol-4-yl)methanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

1,2-oxazol-3-yl(1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C7H4N2O3/c10-7(5-3-8-12-4-5)6-1-2-11-9-6/h1-4H

InChI Key

WJMDMUJTHGLTNB-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1C(=O)C2=CON=C2

Origin of Product

United States

Reaction Mechanisms and Pathways in Isoxazole Methanone Synthesis and Transformations

Mechanistic Investigations of 1,3-Dipolar Cycloadditions in Isoxazole (B147169) Formation

The cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. mdpi.comnih.gov This reaction involves a 1,3-dipole, which is a molecule with a three-atom π-system containing four electrons, and a dipolarophile, typically an alkene or alkyne with a two-electron π-system. wikipedia.org For the synthesis of isoxazoles, the reaction occurs between a nitrile oxide and an alkyne. researchgate.netnih.gov

Concerted vs. Stepwise Mechanisms

There has been considerable debate regarding the precise mechanism of the 1,3-dipolar cycloaddition. Two primary mechanisms have been proposed: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. wikipedia.orgnih.gov

The concerted mechanism , proposed by Rolf Huisgen, suggests that the 1,3-dipole reacts with the dipolarophile in a single, continuous step through a cyclic transition state. wikipedia.org This process is thermally allowed and proceeds in a π4s + π2s fashion. wikipedia.org Strong evidence for the concerted mechanism comes from the high degree of stereospecificity observed in these reactions, where the configuration of both the 1,3-dipole and the dipolarophile is retained in the product. wikipedia.org Computational studies, including Density Functional Theory (DFT) calculations, on the reaction between a nitrone (a type of 1,3-dipole) and ethene support the concerted pathway as the more favorable route over a stepwise diradical process. nih.gov

The stepwise mechanism , proposed by Firestone, involves the formation of a diradical intermediate. wikipedia.org While this pathway is considered a viable alternative, it is generally not competitive with the concerted mechanism for reactions involving normal dipolarophiles. nih.gov However, for highly reactive dipolarophiles, the stepwise mechanism may become more competitive. nih.gov The general consensus currently favors the concerted mechanism for most 1,3-dipolar cycloadditions leading to isoxazoles. nih.gov

Table 1: Comparison of Concerted and Stepwise Mechanisms in 1,3-Dipolar Cycloaddition

FeatureConcerted Mechanism (Huisgen)Stepwise Mechanism (Firestone)
Transition State Single, cyclic transition stateInvolves a diradical intermediate
Stereochemistry Highly stereospecific; configuration is retainedLoss of stereospecificity is possible
Evidence Strong support from stereospecificity studies and computational calculations wikipedia.orgnih.govConsidered less competitive for most common dipolarophiles nih.gov
Prevalence Generally accepted mechanism for isoxazole synthesis wikipedia.orgnih.govMay be relevant for highly reactive or antiaromatic dipolarophiles nih.gov

Role of Nitrile Oxides as Dipoles

Nitrile oxides are versatile and key intermediates in the synthesis of isoxazoles via 1,3-dipolar cycloaddition. researchgate.net They act as the 1,3-dipole, reacting with alkynes (dipolarophiles) to directly form the isoxazole ring. researchgate.net Due to their instability, nitrile oxides are typically generated in situ. nih.gov

Several methods are employed for the in situ generation of nitrile oxides:

Dehydrohalogenation of hydroximoyl chlorides: This is a common method where a base is used to eliminate hydrogen halide from a hydroximoyl chloride precursor. nih.gov

Oxidation of aldoximes: Various oxidizing agents can be used to convert aldoximes into nitrile oxides. nih.govnanobioletters.com

Dehydration of nitroalkanes: This method involves the removal of a water molecule from a primary nitroalkane. nih.gov

Proposed Mechanisms for Specific Isoxazole Synthesis Pathways

While no specific literature detailing the synthesis of Isoxazol-3-yl(isoxazol-4-yl)methanone was found, a plausible synthetic pathway can be proposed based on established methods for synthesizing isoxazoles and related ketone-bridged heterocyclic compounds, such as azirinyl(isoxazolyl)ketones. mdpi.com A likely approach would involve the [3+2] cycloaddition of a nitrile oxide to an alkyne precursor.

One potential retrosynthetic analysis suggests that the target molecule could be formed from two different isoxazole precursors, which are then linked. However, a more convergent approach would involve constructing one isoxazole ring onto a pre-existing isoxazole-alkyne moiety.

Proposed Synthetic Pathway:

Step 1: Synthesis of an Isoxazole-alkyne Precursor. The synthesis could start with the formation of an isoxazole ring bearing an alkyne group. For instance, (isoxazol-4-yl)acetylene could be a key intermediate.

Step 2: Generation of a second Nitrile Oxide. A suitable nitrile oxide, such as one derived from a precursor that will ultimately form the carbonyl bridge, would be generated in situ. A potential precursor could be a diazoacetyl derivative which, upon reaction with a nitrite (B80452) source, generates a nitrile oxide. mdpi.com

Step 3: [3+2] Cycloaddition. The generated nitrile oxide would then undergo a 1,3-dipolar cycloaddition with the alkyne group of the isoxazole-alkyne precursor to form the second isoxazole ring and the central ketone, yielding this compound. mdpi.com

This proposed pathway leverages the reliability and versatility of the 1,3-dipolar cycloaddition of nitrile oxides for the construction of the isoxazole rings. researchgate.net

Mechanistic Understanding of Ketone and Heterocyclic Ring Transformations

The ketone bridge and the two isoxazole rings in this compound are reactive sites that can undergo various transformations.

Ketone Transformations: The central carbonyl group is susceptible to standard ketone reactions. For instance, benzylic C-H oxidation is a fundamental transformation for preparing aromatic ketones. mdpi.com While not directly applicable to the synthesis of the target molecule, it highlights the reactivity of precursors to such ketones. The ketone can also undergo nucleophilic addition, reduction to an alcohol, or other transformations typical of carbonyl compounds.

Heterocyclic Ring Transformations: Isoxazole rings are known to undergo a variety of transformations, often involving ring-opening reactions. rsc.orgacs.org These reactions can be initiated by heat, light, or chemical reagents.

Reductive Ring Opening: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under reductive conditions, for example, using catalytic hydrogenation. This can lead to the formation of β-enaminones or β-hydroxyketones. mdpi.com

Base- or Acid-Catalyzed Rearrangements: Under basic conditions, isoxazoles can rearrange to form other heterocycles, such as oxazoles. rsc.org This transformation may proceed through an azirine intermediate via a Neber-type rearrangement. rsc.org

Annulation Reactions: Transition metal-catalyzed ring-opening and annulation reactions of isoxazoles can be used to synthesize other valuable heterocyclic systems like pyrroles and pyridines. acs.org

Ring-Opening Fluorination: Treatment of isoxazoles with an electrophilic fluorinating agent can lead to a ring-opening fluorination, producing α-fluorocyanoketones. researchgate.net

These transformations highlight the synthetic utility of the isoxazole moiety as a precursor to other functionalized molecules.

Solvent Effects and Catalytic Roles in Reaction Mechanisms

The conditions under which a 1,3-dipolar cycloaddition is performed can significantly impact the reaction's outcome, including its rate and regioselectivity.

Solvent Effects: The choice of solvent can influence the ratio of regioisomers formed in the cycloaddition. For the reaction of 2-furfuryl nitrile oxide with ethyl propiolate, the ratio of the 3,5-disubstituted to the 3,4-disubstituted isoxazole was found to decrease as the solvent polarity increased, from 3.4 in dichloromethane to 1.5 in dimethyl sulfoxide. sciepub.com Green solvents, such as deep eutectic solvents (DES), have also been successfully employed for the synthesis of isoxazoles, offering environmental benefits. mdpi.com In some cases, solvent-free conditions, such as ball-milling, can be used. nih.gov

Catalytic Roles: While many 1,3-dipolar cycloadditions proceed thermally, catalysts can be employed to improve efficiency, control regioselectivity, and enable reactions under milder conditions.

Copper Catalysis: Copper(I) catalysts are widely used in azide-alkyne cycloadditions (a related type of 1,3-dipolar cycloaddition) and have also been applied to the synthesis of isoxazoles. mdpi.comorganic-chemistry.org Copper catalysts can promote the reaction and often lead to high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles. sciepub.com

Other Metal Catalysts: Ruthenium has also been used to catalyze the (3+2) cycloaddition for the synthesis of 3,4-disubstituted isoxazoles. nih.gov

Organocatalysis: In the synthesis of related isoxazol-5(4H)-ones, various organocatalysts have been employed in three-component reactions. nih.govsemnan.ac.ir

The use of catalysts can provide a powerful tool for controlling the outcome of isoxazole synthesis, allowing for the selective formation of desired isomers under environmentally benign conditions. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Isoxazole Methanones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Isoxazol-3-yl(isoxazol-4-yl)methanone, ¹H, ¹³C, and two-dimensional NMR techniques collectively enable unambiguous assignment of its structure.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, four distinct signals are expected in the aromatic region, corresponding to the four protons on the two isoxazole (B147169) rings.

The protons on an unsubstituted isoxazole ring have characteristic chemical shifts: H-3 (~8.31 ppm), H-4 (~6.39 ppm), and H-5 (~8.49 ppm). chemicalbook.com The presence of the electron-withdrawing carbonyl group, which acts as a bridge between the two rings, significantly influences the chemical shifts of the adjacent protons, causing them to shift downfield.

Isoxazol-3-yl Ring: The spectrum would show two signals for H-4 and H-5. These protons would appear as doublets due to coupling with each other. The carbonyl substituent at the C-3 position would deshield both protons, with H-4 expected to be significantly downfield.

Isoxazol-4-yl Ring: The protons at the H-3 and H-5 positions are expected to appear as distinct singlets. The carbonyl group at C-4 will deshield both of these protons.

Based on data from related substituted isoxazole structures, the expected chemical shifts can be estimated. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are estimated based on analogous isoxazole derivatives.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Isoxazol-3-yl H-47.0 - 7.5Doublet (d)
Isoxazol-3-yl H-58.6 - 9.1Doublet (d)
Isoxazol-4-yl H-38.5 - 9.0Singlet (s)
Isoxazol-4-yl H-58.8 - 9.3Singlet (s)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., hybridization, attachment to electronegative atoms). This compound has seven unique carbon atoms: six in the isoxazole rings and one carbonyl carbon.

The chemical shifts for an unsubstituted isoxazole ring are approximately C3 (149.1 ppm), C4 (103.6 ppm), and C5 (157.8 ppm). chemicalbook.com The carbonyl carbon in conjugated ketones typically resonates in the range of 170-195 ppm. researchgate.net The attachment of the carbonyl group and the influence of the second heteroaromatic ring will cause significant shifts in the ring carbons compared to the parent isoxazole.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are estimated based on analogous isoxazole derivatives. rsc.orgrsc.orgbeilstein-journals.org

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)175 - 185
Isoxazol-3-yl C-3160 - 165
Isoxazol-3-yl C-4105 - 115
Isoxazol-3-yl C-5168 - 175
Isoxazol-4-yl C-3155 - 162
Isoxazol-4-yl C-4118 - 128
Isoxazol-4-yl C-5170 - 178

2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between the H-4 and H-5 protons of the isoxazol-3-yl ring, confirming their adjacency. No other correlations would be observed, as the H-3 and H-5 protons of the isoxazol-4-yl ring are isolated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between H-4/C-4 and H-5/C-5 of the isoxazol-3-yl ring, and between H-3/C-3 and H-5/C-5 of the isoxazol-4-yl ring.

A correlation between the H-4 proton of the isoxazol-3-yl ring and the carbonyl carbon (³JCH).

Correlations between the H-3 and H-5 protons of the isoxazol-4-yl ring and the carbonyl carbon (²JCH and ³JCH, respectively). nih.gov

Correlations from ring protons to other carbons within the same ring, confirming assignments.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the exact molecular formula. beilstein-journals.orgrsc.org For this compound (C₇H₄N₂O₃), the calculated exact mass is 164.0222 g/mol .

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for isoxazole derivatives often involve the cleavage of the weak N-O bond. wikipedia.org For the target molecule, likely fragmentations would include:

Cleavage at the carbonyl group to form isoxazol-3-ylcarbonyl and isoxazol-4-yl cations, or isoxazol-3-yl and isoxazol-4-ylcarbonyl cations.

Loss of a neutral carbon monoxide (CO) molecule.

Ring-opening and subsequent fragmentation of the isoxazole rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group. The conjugation of the carbonyl with the two heteroaromatic rings is expected to lower its stretching frequency compared to a simple aliphatic ketone. libretexts.org Other characteristic absorptions would arise from the vibrations of the isoxazole rings.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
C=O (Ketone)Stretch1650 - 1680Strong
C=N (Isoxazole)Stretch1580 - 1620Medium-Strong
C=C (Isoxazole)Stretch1450 - 1550Medium-Strong
N-O (Isoxazole)Stretch1100 - 1200Medium
C-H (Aromatic)Stretch3050 - 3150Medium-Weak
C-H (Aromatic)Bend (out-of-plane)800 - 900Strong

Data compiled from typical values for heteroaromatic ketones and isoxazole derivatives. rsc.orgrsc.orgrjpbcs.comnist.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive proof of a molecule's structure by mapping the electron density of a crystalline sample to determine the precise positions of atoms in three-dimensional space. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available, data from other isoxazole derivatives can be used to predict its solid-state characteristics. scispace.comnih.gov

Planarity: The five-membered isoxazole ring itself is expected to be essentially planar. scispace.com

Intermolecular Interactions: In the solid state, the crystal packing would be influenced by intermolecular interactions such as π-π stacking between the isoxazole rings and dipole-dipole interactions involving the polar carbonyl and N-O bonds.

Co-crystal Structures and Ligand Binding Conformations

Co-crystallization is a prominent technique in crystal engineering used to enhance the physicochemical properties of pharmaceutical compounds, such as solubility and stability, without altering the covalent structure of the active pharmaceutical ingredient (API) tbzmed.ac.irsphinxsai.com. Co-crystals are multi-component crystalline materials where the API and a coformer exist in a definite stoichiometric ratio within the crystal lattice tbzmed.ac.irsphinxsai.com. The components are held together by non-covalent interactions, most commonly hydrogen bonding tbzmed.ac.ir.

Understanding the ligand binding conformations of isoxazole derivatives is crucial for elucidating their mechanism of action. Ligand binding can stabilize the protein fold of a target, a phenomenon measurable by techniques like the thermal shift assay (TSA), where an increase in the protein's melting temperature (ΔTm) indicates stabilization nih.govacs.org. Studies on trisubstituted isoxazoles as allosteric ligands have shown that potent compounds induce a significant thermal stabilization effect nih.govacs.org. The conformation of the molecule, including the flexibility of linkers between ring systems, can significantly impact binding affinity and potency acs.org. For example, a drop in potency for some derivatives can be attributed to restricted rotation in a linker, which may incur a higher entropic penalty upon binding acs.org.

Hirshfeld Surface Analysis

For various isoxazole derivatives, Hirshfeld analysis has been employed to map the dnorm surface, where red patches highlight key donor and acceptor atoms involved in interactions like hydrogen bonds nih.gov. The analysis is often complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts.

Studies on N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzylsulfonamide revealed that the major interactions contributing to the crystal packing are H⋯H (53.6%), C⋯H/H⋯C (20.8%), and O⋯H/H⋯O (17.7%) nih.gov. In another example, ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate, the most significant contributions were from H⋯H (43.9%), H⋯N/N⋯H (17.0%), and H⋯O/O⋯H (13.9%) interactions iucr.org. The analysis can also confirm the presence of other interactions, such as π–π stacking between isoxazole rings iucr.orgiucr.orgnih.gov.

The table below summarizes the percentage contributions of the most significant intermolecular contacts for two different isoxazole derivatives as determined by Hirshfeld surface analysis.

Intermolecular ContactContribution (%) in Derivative 1 nih.govContribution (%) in Derivative 2 iucr.org
H···H53.643.9
C···H/H···C20.8-
O···H/H···O17.713.9
H···N/N···H-17.0
C···C-10.1

Derivative 1: N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzylsulfonamide Derivative 2: Ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate

Chromatographic Methods for Purification and Purity Assessment (e.g., LC-MS)

Chromatographic methods are essential for the purification and purity analysis of newly synthesized isoxazole methanones. Following synthesis, crude products are often purified by flash column chromatography, typically using a silica (B1680970) gel stationary phase and a gradient elution system, such as ethyl acetate in n-heptane nih.gov.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for final purity assessment and structural confirmation. For many synthesized isoxazole derivatives, purity is determined by HPLC with UV detection (e.g., at 254 nm), with a common acceptance criterion of >95% purity nih.gov.

LC-MS/MS is a particularly powerful tool for both quantification and identification. A validated LC-MS/MS method for a novel isoxazole analog of curcumin involved a simple plasma protein precipitation for sample extraction nih.gov. The chromatographic separation was achieved on a C18 column with an isocratic mobile phase consisting of 0.1% formic acid in water and methanol (20:80) nih.gov. Mass spectrometry is used to confirm the identity of the compound by observing the parent ion and its specific fragmentation pattern nih.govnih.gov. For example, the fragmentation of an isoxazole compound was monitored by the transition of its protonated molecule (m/z = 366.1) to a specific product ion (m/z = 145.1) nih.gov. Such methods are crucial for pharmacokinetic studies and require validation to ensure they are sensitive, accurate, and precise nih.gov.

The table below outlines typical conditions for the LC-MS analysis of an isoxazole compound.

ParameterCondition
Chromatography Liquid Chromatography (LC)
Stationary Phase C18 column nih.gov
Mobile Phase 0.1% Formic Acid in Water:Methanol (20:80) nih.gov
Elution Mode Isocratic nih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.gov
Ionization Mode Electrospray Ionization (ESI) nih.gov
Purity Standard >95% nih.gov

Computational and Theoretical Studies of Isoxazol 3 Yl Isoxazol 4 Yl Methanone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For isoxazole (B147169) derivatives, these calculations elucidate the distribution of electrons and energy levels within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method widely used to investigate the structural and electronic properties of isoxazole-containing compounds. researchgate.netindexacademicdocs.orgmdpi.com DFT calculations, often using hybrid functionals like B3LYP, have been employed to determine structure-activity relationships and molecular properties. researchgate.netindexacademicdocs.org These studies involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic parameters. researchgate.netnih.gov For instance, DFT has been used to study the electronic structure of isoxazole and isothiazole derivatives, revealing how substitutions on the ring affect electronic parameters. researchgate.net The method is also applied to predict spectroscopic characteristics, such as IR and NMR spectra, which can be compared with experimental data for validation. researchgate.net In the context of reaction mechanisms, DFT is instrumental in investigating the regioselectivity and energetics of reactions involving isoxazoles, such as 1,3-dipolar cycloadditions. mdpi.comnih.gov

Electronic Parameter Calculations

A primary output of quantum chemical calculations is a set of electronic parameters that describe the molecule's reactivity and stability. researchgate.net Key parameters calculated for isoxazole derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.tr Other calculated properties often include ionization potential, electron affinity, dipole moments, and heats of formation, which together provide a comprehensive electronic profile of the molecule. researchgate.netdergipark.org.tr These parameters are essential for understanding how the molecule will interact with other chemical species and for predicting its behavior in different chemical environments. researchgate.net

Table 1: Examples of Calculated Electronic Parameters for Heterocyclic Compounds Using DFT Note: The following table contains representative data for related heterocyclic compounds to illustrate the types of parameters calculated, not specific values for Isoxazol-3-yl(isoxazol-4-yl)methanone.

ParameterDescriptionTypical Significance
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates the ability to donate an electron
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates the ability to accept an electron
HOMO-LUMO Gap (ΔEg)Energy difference between HOMO and LUMORelates to chemical reactivity and stability
Dipole Moment (μ)Measure of the net molecular polarityInfluences solubility and intermolecular interactions
Ionization Potential (I)Energy required to remove an electronCorrelates with HOMO energy
Electron Affinity (A)Energy released when an electron is addedCorrelates with LUMO energy

Geometrical Structure Optimization and Conformational Analysis

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.com For flexible molecules, which can exist in multiple spatial arrangements or conformations, conformational analysis is performed to identify the various low-energy structures. mdpi.com Methods like molecular mechanics and semi-empirical methods are often used for an initial search, followed by more accurate DFT calculations (e.g., using the B3LYP functional) for refinement. researchgate.netmdpi.com The optimized geometric parameters, such as bond lengths and angles, from these calculations can be compared with experimental data from X-ray crystallography where available. researchgate.net This analysis is crucial as the specific conformation of a molecule can significantly influence its physical properties and biological activity.

Theoretical Insights into Tautomerism and Isomerism of Isoxazole Methanones

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. britannica.com This phenomenon is particularly relevant for carbonyl-containing compounds like isoxazole methanones, which can potentially exist in keto-enol tautomeric forms. frontiersin.org Computational methods, especially DFT, are invaluable for studying tautomerism. researchgate.netresearchgate.net By calculating the relative energies of the different possible tautomers (e.g., keto vs. enol forms) in various environments (gas phase or in different solvents), researchers can predict which form is the most stable and therefore predominant. frontiersin.orgresearchgate.netresearchgate.net These theoretical studies have shown that for many isoxazolone derivatives, the C-H or keto tautomer is the most energetically favored. researchgate.netresearchgate.net Understanding the tautomeric equilibrium is vital because different tautomers can exhibit distinct chemical and biological properties. wiley-vch.de

In Silico Docking Studies and Molecular Modeling in Chemical Research

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This method is a cornerstone of modern drug discovery and is frequently applied to isoxazole derivatives to explore their potential as therapeutic agents. nih.govbonviewpress.comresearchgate.net The process involves generating a three-dimensional structure of the isoxazole ligand, often optimized using quantum chemical methods, and then computationally placing it into the binding site of a target protein. nih.gov Docking algorithms then calculate the binding energy, which indicates the affinity of the ligand for the protein. bonviewpress.com Studies on various isoxazole-based molecules have used docking to investigate their potential as inhibitors of enzymes like cyclooxygenases (COX), Hsp90, and carbonic anhydrase. nih.govbonviewpress.comnih.govresearchgate.net The results of these simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, guiding the design of more potent and selective compounds. bonviewpress.com

Chemical Reactivity and Transformations of Isoxazol 3 Yl Isoxazol 4 Yl Methanone

Oxidation Reactions of the Methanone (B1245722) Moiety

Another potential oxidation is the cleavage of the carbonyl group under harsh conditions, although this is generally less synthetically useful. Milder oxidation methods, such as those employing reagents like selenium dioxide, could potentially lead to the formation of an α-dicarbonyl compound, although the stability of the isoxazole (B147169) rings under such conditions would need to be considered.

Reduction Reactions of the Ketone Functionality

The ketone functionality of Isoxazol-3-yl(isoxazol-4-yl)methanone is susceptible to reduction to a secondary alcohol, forming (Isoxazol-3-yl)(isoxazol-4-yl)methanol. This transformation can be achieved using a variety of reducing agents.

Hydride Reductions: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to alcohols. The reaction is typically carried out in a protic solvent like methanol or ethanol. The hydride ion from the borohydride attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

ReagentSolvent(s)ProductNotes
Sodium BorohydrideMethanol, Ethanol(Isoxazol-3-yl)(isoxazol-4-yl)methanolMild conditions, high chemoselectivity for the ketone over the isoxazole rings.
Lithium Aluminum HydrideDiethyl ether, THF(Isoxazol-3-yl)(isoxazol-4-yl)methanolMore powerful reducing agent, may potentially affect the isoxazole rings under harsh conditions.

Catalytic Hydrogenation: Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is another method for ketone reduction. This process involves the addition of hydrogen across the carbonyl double bond. A significant consideration in the catalytic hydrogenation of isoxazoles is the potential for the reductive cleavage of the N-O bond within the isoxazole ring, which can lead to ring-opened products. mdpi.com Careful selection of the catalyst and reaction conditions is therefore crucial to achieve selective reduction of the ketone.

CatalystPressureTemperatureProduct(s)
Pd/CLow to moderateRoom temperature(Isoxazol-3-yl)(isoxazol-4-yl)methanol and/or ring-opened products
Raney NickelModerate to highVaries(Isoxazol-3-yl)(isoxazol-4-yl)methanol and/or ring-opened products

Substitution Reactions on the Isoxazole Rings and Methanone Carbonyl

The isoxazole rings in this compound can potentially undergo substitution reactions, although their reactivity is influenced by the electron-withdrawing nature of the carbonyl group and the other isoxazole ring.

Electrophilic Aromatic Substitution: The isoxazole ring is generally considered an electron-deficient heterocycle, making electrophilic substitution challenging. However, substitution can occur, typically at the C4 position, if it is unsubstituted. In the case of this compound, the isoxazol-3-yl ring has an available C5 position, and the isoxazol-4-yl ring has available C3 and C5 positions for potential electrophilic attack. The carbonyl group acts as a deactivating group, further reducing the electron density of the rings and making electrophilic substitution less favorable. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely require harsh conditions and may result in low yields or decomposition.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on an isoxazole ring typically requires the presence of a good leaving group (e.g., a halogen) at the C3 or C5 position and activation by an electron-withdrawing group. In the absence of such a leaving group on the parent this compound, direct nucleophilic substitution on the ring is unlikely.

Reactions at the Methanone Carbonyl: The carbonyl carbon is an electrophilic center and can be attacked by nucleophiles. This can lead to addition reactions, such as the formation of cyanohydrins with hydrogen cyanide or the formation of hemiacetals and acetals with alcohols under acidic conditions. Grignard reagents and organolithium compounds could also add to the carbonyl group to form tertiary alcohols, although the potential for reaction with the isoxazole rings would need to be considered.

Cyclization and Ring-Opening Reactions of Isoxazole Scaffolds

The isoxazole ring is known to undergo ring-opening reactions under various conditions due to the relatively weak N-O bond.

Reductive Ring Opening: As mentioned in the reduction section, catalytic hydrogenation can lead to the cleavage of the N-O bond, resulting in the formation of β-enaminones. mdpi.com This transformation is a synthetically useful method for converting isoxazoles into other heterocyclic systems.

Base- or Nucleophile-Induced Ring Opening: Strong bases can deprotonate the isoxazole ring, particularly at the C3 or C5 positions if they bear acidic protons, which can initiate ring-opening cascades. For this compound, the acidity of the ring protons would be enhanced by the electron-withdrawing carbonyl group. Treatment with a strong base could potentially lead to ring cleavage and rearrangement. For instance, the metabolic ring opening of the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole ring, proceeds via deprotonation at the C3 position. researchgate.net

Photochemical and Thermal Rearrangements: Isoxazoles can undergo photochemical rearrangements to form oxazoles or other heterocyclic systems. This typically involves the cleavage of the N-O bond to form a diradical intermediate, which can then rearrange. Thermal decomposition of isoxazoles can also lead to ring-opened products or rearrangements. The specific outcome for this compound would depend on the reaction conditions and the stability of the intermediates formed.

Derivatization Strategies via Functional Group Interconversions

The functional groups present in this compound offer several handles for derivatization through functional group interconversions.

From the Ketone:

Conversion to an Alcohol: As discussed, reduction of the ketone yields a secondary alcohol. This alcohol can then be further functionalized, for example, by esterification or etherification.

Conversion to an Amine: The ketone can be converted to an amine via reductive amination. This involves the formation of an imine or enamine intermediate with an amine, followed by reduction.

Conversion to an Alkene: The Wittig reaction or related olefination reactions could be used to convert the carbonyl group into a carbon-carbon double bond.

On the Isoxazole Rings:

Introduction of Substituents: While direct electrophilic substitution is challenging, functionalization of the isoxazole rings could potentially be achieved through metallation-substitution sequences. Deprotonation with a strong base followed by quenching with an electrophile could introduce substituents onto the rings.

Modification of Existing Substituents: If substituents were present on the isoxazole rings from the synthesis of the starting material, these could be modified. For example, a bromo-substituted isoxazole could undergo palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

The following table summarizes some potential derivatization strategies:

Starting Functional GroupReaction TypeReagent(s)Product Functional Group
KetoneReductionNaBH₄Secondary Alcohol
KetoneReductive AminationR-NH₂, NaBH₃CNAmine
KetoneWittig ReactionPh₃P=CHRAlkene
C-H on Isoxazole RingDeprotonation/Electrophilic Quenchn-BuLi, then E⁺Substituted Isoxazole

Structure Reactivity Relationship Studies of Isoxazole Methanone Derivatives

Impact of Substituent Effects on Reactivity and Selectivity

Substituents on the isoxazole (B147169) rings of isoxazole methanone (B1245722) derivatives can profoundly impact the reactivity of the central methanone core. Electron-donating or electron-withdrawing groups can alter the electron density distribution across the molecule, influencing its susceptibility to nucleophilic or electrophilic attack. The isoxazole ring itself is a key component in a variety of biologically active compounds, and its stability allows for a wide range of chemical manipulations of its substituents. researchgate.net

Research on various isoxazole-containing compounds has demonstrated that the introduction of different functional groups can modulate their biological and chemical properties. For instance, in a study of trisubstituted isoxazoles, small changes in the substitution pattern on a pyrrole moiety attached to the isoxazole ring were found to significantly affect the compound's cross-reactivity with certain biological receptors. nih.gov This highlights the sensitivity of the isoxazole system to substituent effects.

The reactivity of the methanone's carbonyl group is particularly sensitive to the electronic nature of the attached isoxazole rings. An isoxazole ring can act as a masked 1,3-dicarbonyl equivalent, and the weak nitrogen-oxygen bond within the ring can be cleaved under certain conditions, such as in the presence of reducing agents or bases. researchgate.net The stability of the isoxazole ring allows for extensive functionalization, yet it can be strategically cleaved when necessary to reveal other functional groups. researchgate.net

The following table summarizes the expected effects of common substituents on the reactivity of an isoxazole methanone core, based on general principles of organic chemistry and studies of related isoxazole derivatives.

Substituent TypePosition on Isoxazole RingExpected Effect on Methanone ReactivityRationale
Electron-Donating (e.g., -CH₃, -OCH₃)C3 or C5DecreasedIncreases electron density on the carbonyl carbon, making it less electrophilic.
Electron-Withdrawing (e.g., -NO₂, -CF₃)C3 or C5IncreasedDecreases electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Halogens (e.g., -Cl, -Br)C3 or C5IncreasedInductive electron withdrawal outweighs the weak resonance donation, increasing the electrophilicity of the carbonyl carbon.

These substituent effects can also influence the regioselectivity of reactions involving the isoxazole rings themselves. For example, in cycloaddition reactions to form isoxazole rings, the nature of the substituents on the starting materials can dictate the orientation of the final product. nih.gov

Stereochemical Considerations in Isoxazole Methanone Chemistry

Stereochemistry plays a crucial role in the biological activity and chemical interactions of isoxazole methanone derivatives. The three-dimensional arrangement of atoms can significantly affect how a molecule binds to a receptor or participates in a chemical reaction.

In the context of isoxazole derivatives, the introduction of chiral centers can lead to stereoisomers with distinct pharmacological profiles. For example, studies on chiral isoxazole amino alcohols have shown that different stereoisomers can exhibit vastly different affinities for biological targets. nih.gov In one case, the (S,R) stereoisomers of a series of 3-bromo-isoxazolyl amino alcohols displayed significantly higher binding affinity to β-adrenergic receptors compared to their (R,R) counterparts, demonstrating a pronounced stereochemical effect. nih.gov

The synthesis of single enantiomers of isoxazole derivatives is often a key objective in medicinal chemistry. Chemoenzymatic methods have been successfully employed to produce chiral isoxazole derivatives with high enantiomeric excess. acs.org For instance, the enantiomers of 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol, a potent β2-adrenergic stimulant, were efficiently synthesized using enzyme-catalyzed transformations. acs.org

While Isoxazol-3-yl(isoxazol-4-yl)methanone itself does not possess a chiral center, the introduction of substituents on either isoxazole ring could create stereogenic centers, leading to the formation of enantiomers or diastereomers. The stereochemical outcome of reactions involving such substituted derivatives would be a critical consideration. For example, in hetero-Diels-Alder reactions involving related structures, the formation of different stereoisomers has been observed, with the ratio of products being influenced by the reaction conditions and the nature of the substituents. mdpi.com

The following table outlines key stereochemical concepts relevant to isoxazole methanone chemistry.

Stereochemical ConceptRelevance to Isoxazole Methanone DerivativesExample from Related Compounds
Enantiomers Arise if a chiral center is introduced through substitution. Enantiomers can have different biological activities.The (-)-isomer of broxaterol is significantly more potent than the (+)-isomer. acs.org
Diastereomers Can be formed if two or more chiral centers are present. Diastereomers have different physical and chemical properties.The formation of (exo,exo) and (exo,endo) cycloadducts in hetero-Diels-Alder reactions. mdpi.com
Regioisomers Different constitutional isomers that can be formed during the synthesis of the isoxazole ring.The reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) can yield a mixture of regioisomeric isoxazoles. rsc.org

Influence of Molecular Conformation on Chemical Interactions

The three-dimensional conformation of this compound is a key determinant of its chemical and physical properties. The molecule's shape is influenced by the rotational freedom around the single bonds connecting the isoxazole rings to the central carbonyl group. The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions.

For this compound, the relative orientation of the two isoxazole rings will be governed by a balance of forces. There will be a tendency for the conjugated π-systems of the rings and the carbonyl group to align for maximum electronic delocalization. However, steric repulsion between the rings may favor a more twisted conformation.

X-ray crystallography studies of other isoxazole derivatives have revealed specific conformational preferences in the solid state. For example, the co-crystal structure of a trisubstituted isoxazole ligand bound to a receptor showed a specific preferred conformation of a linker group, which was thought to contribute to its potency. nih.gov This highlights the importance of conformational analysis in understanding the interactions of these molecules.

The following table summarizes the key factors influencing the molecular conformation of this compound.

Influencing FactorDescriptionExpected Outcome for this compound
Steric Hindrance Repulsive interactions between atoms or groups of atoms that are in close proximity.The two isoxazole rings will likely adopt a twisted conformation relative to each other to minimize steric clash.
Conjugation The delocalization of π-electrons across adjacent double bonds.A more planar conformation would be favored to maximize conjugation between the isoxazole rings and the carbonyl group, leading to increased stability.
Dipole-Dipole Interactions Electrostatic interactions between polar parts of the molecule.The relative orientation of the isoxazole rings will be influenced by the alignment of their individual dipole moments.

Ultimately, the precise conformation of this compound in a given environment (e.g., in solution versus in a crystal lattice) will be a result of the interplay of these factors.

Applications of Isoxazol 3 Yl Isoxazol 4 Yl Methanone in Synthetic Organic Chemistry

Utilization as Versatile Building Blocks in Complex Molecule Synthesis

The isoxazole (B147169) moiety is a well-established building block in organic synthesis, valued for its ability to participate in a range of chemical reactions. lifechemicals.comresearchgate.net Isoxazole derivatives serve as precursors to a variety of functional groups, including 1,3-dicarbonyl compounds, γ-amino alcohols, and β-hydroxy ketones. lifechemicals.comresearchgate.net The structure of Isoxazol-3-yl(isoxazol-4-yl)methanone, featuring two such rings, amplifies its potential as a multifunctional building block.

The synthesis of complex molecules often relies on the strategic use of heterocyclic scaffolds that can be manipulated to introduce desired functionalities. Isoxazole-containing compounds are frequently employed in the synthesis of natural products and biologically active molecules. lifechemicals.com For instance, the isoxazole ring can be reductively cleaved to unmask a 1,3-dicarbonyl or a β-hydroxy ketone functionality, which are key synthons in many carbon-carbon bond-forming reactions.

The table below illustrates the potential transformations of the isoxazole rings within this compound, highlighting its versatility as a synthetic building block.

Starting MaterialReagents and ConditionsResulting Functional GroupPotential Application in Synthesis
This compoundH₂, Raney NiDi(γ-amino alcohol)ketoneSynthesis of alkaloids and polyamino compounds
This compoundNa/NH₃Di(β-diketone)Synthesis of polyketides and complex carbocycles
This compoundMg, MeOHDi(β-hydroxy ketone)Aldol reactions and synthesis of complex oxygenated molecules

These transformations allow chemists to introduce multiple functionalities in a controlled manner, making this compound a valuable precursor for the synthesis of intricate molecular architectures.

Role as Key Intermediates for Advanced Chemical Synthesis

Beyond its role as a fundamental building block, this compound can serve as a key intermediate in multi-step synthetic sequences. The differential reactivity of the 3- and 4-substituted isoxazole rings can be exploited for selective modifications, leading to advanced intermediates.

For example, the carbonyl group can be selectively reduced or converted to other functional groups, while keeping the isoxazole rings intact for subsequent transformations. This allows for a modular approach to the synthesis of complex target molecules. The isoxazole rings themselves can be precursors to other heterocyclic systems through ring transformation reactions.

The following table outlines potential synthetic pathways where this compound could act as a crucial intermediate.

Target Molecule ClassSynthetic Strategy involving this compoundResulting Intermediate
Substituted PyridinesRing opening of one isoxazole followed by condensation and cyclizationAminopentenedione derivative
Fused HeterocyclesIntramolecular cyclization reactions involving functionalized side chainsBicyclic isoxazole derivatives
PeptidomimeticsCleavage of isoxazole rings to reveal amino and carboxyl functionalitiesKeto-bis(amino acid) analogue

The ability to sequentially unmask or transform the latent functionalities within this compound makes it a strategic intermediate for the efficient construction of complex molecular frameworks.

Contribution to the Development of Novel Organic Reactions

The unique electronic and steric properties of this compound can be harnessed to develop novel organic reactions. The electron-withdrawing nature of the isoxazole rings can influence the reactivity of the central carbonyl group, potentially enabling new types of nucleophilic additions or cycloaddition reactions.

Furthermore, the isoxazole rings themselves can participate in pericyclic reactions or act as ligands for transition metal catalysts, opening avenues for new catalytic transformations. Research in this area could lead to the discovery of novel methods for carbon-carbon and carbon-heteroatom bond formation.

Some potential areas of research for novel reactions involving this compound are listed below:

Asymmetric Catalysis: The development of chiral ligands derived from this compound for use in asymmetric synthesis.

Domino Reactions: Designing cascade reactions initiated by the selective opening of one of the isoxazole rings, leading to the rapid construction of complex polycyclic systems.

Photochemical Reactions: Investigating the photochemical behavior of this compound to explore novel light-induced transformations. mdpi.com

The exploration of the reactivity of this di-isoxazole ketone could significantly contribute to the expansion of the synthetic chemist's toolkit.

Future Research Directions and Unexplored Avenues for Isoxazol 3 Yl Isoxazol 4 Yl Methanone

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of complex heterocyclic compounds like Isoxazol-3-yl(isoxazol-4-yl)methanone traditionally involves multi-step processes that can be resource-intensive and generate significant waste. Future research must prioritize the development of greener, more efficient synthetic protocols.

Key areas of focus include:

One-Pot Methodologies: Designing one-pot, multi-component reactions (MCRs) is crucial for improving atom economy. nih.govniscpr.res.in These strategies, which combine several reaction steps into a single operation, reduce the need for intermediate purification, minimize solvent usage, and shorten reaction times. preprints.org For instance, a one-pot approach could involve the in-situ generation of nitrile oxides followed by a double cycloaddition to a suitable three-carbon precursor to form the di-isoxazole backbone.

Green Solvents and Catalysts: Research should move away from toxic organic solvents towards more environmentally benign alternatives like water or ionic liquids. niscpr.res.inpreprints.orgsemnan.ac.irresearchgate.net The use of biodegradable catalysts, such as pyruvic acid or vitamin B₁, can further enhance the sustainability of the synthesis. preprints.org Metal-free catalytic systems are also highly desirable to avoid toxic metal contamination in the final products. rsc.org

Table 1: Comparison of Synthetic Methodologies for Isoxazole (B147169) Synthesis

Parameter Conventional Synthesis Sustainable Synthesis
Solvents Often toxic, volatile organic solvents Water, ethanol, ionic liquids niscpr.res.inpreprints.orgsemnan.ac.ir
Catalysts Heavy metals, strong acids/bases Biodegradable catalysts, ferrite nanoparticles nih.govpreprints.org
Energy Source Conventional heating (oil baths) Ultrasound, Microwaves, Sunlight nih.govsemnan.ac.irnih.gov
Reaction Time Often several hours to days Minutes to a few hours nih.govsemnan.ac.ir
Atom Economy Moderate, due to multi-step processes High, especially in one-pot reactions nih.govrsc.org

| Work-up | Complex, requires extensive purification | Simpler, easier product isolation semnan.ac.ir |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The this compound scaffold contains multiple reactive sites: the two isoxazole rings and the central ketone linker. A deeper understanding of its reactivity is essential for creating novel derivatives with unique properties.

Future research should investigate:

Selective Ring Transformations: The isoxazole ring is a versatile synthetic intermediate that can be transformed into other valuable functional groups, such as γ-amino alcohols, β-hydroxy nitriles, and enaminoketones. researchgate.net A key challenge and opportunity lies in the selective transformation of one isoxazole ring while leaving the other intact. This could lead to a new class of asymmetric di-heterocyclic compounds. Reductive ring-opening using methods like catalytic hydrogenation is a well-known strategy that could be explored. mdpi.com

Reactivity of the Ketone Bridge: The methanone (B1245722) linker is a prime site for chemical modification. Reactions such as reduction to a secondary alcohol, conversion to an oxime, or reductive amination could provide access to a wide range of new derivatives with altered stereochemistry and biological activity profiles.

Functionalization of the Isoxazole Rings: Exploring electrophilic and nucleophilic substitution reactions at the unoccupied positions of the isoxazole rings can yield a diverse array of substituted analogs. For example, SNAr (Nucleophilic Aromatic Substitution) reactions on activated isoxazoles (e.g., nitroisoxazoles) offer a pathway to introduce various linkers and functional groups. mdpi.com

Advanced Computational Modeling for Predictive Chemistry

In silico methods are indispensable tools in modern chemical research for accelerating the design and discovery process. Applying these techniques to this compound can provide valuable insights and guide synthetic efforts.

Key computational approaches include:

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT), researchers can predict the molecule's geometry, electronic structure, and reactivity. This can help elucidate reaction mechanisms and identify the most likely sites for chemical attack.

Molecular Docking and Dynamics (MD) Simulations: These techniques are vital for predicting how derivatives of this compound might interact with biological targets such as enzymes or receptors. acs.orgnih.gov Docking studies can predict binding modes and affinities, while MD simulations provide insights into the stability of the ligand-protein complex over time. mdpi.comacs.org

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, it is possible to correlate the structural features of a series of derivatives with their biological activity. nih.gov These predictive models can then be used to design new compounds with potentially enhanced potency or selectivity. nih.gov

Table 2: Application of Computational Models in Isoxazole Research

Computational Method Application Predicted Parameters
Molecular Docking Predict binding of ligands to protein active sites Binding affinity, orientation, key interactions acs.orgnih.gov
Molecular Dynamics (MD) Simulate the movement of ligand-protein complexes Stability of binding, conformational changes mdpi.comacs.org
QSAR Correlate chemical structure with biological activity Total accuracy of prediction, inhibitory activity nih.gov

| Drug-Likeness Prediction | Assess potential for oral bioavailability (e.g., Lipinski's Rule) | Molecular weight, logP, H-bond donors/acceptors rsc.orgnih.gov |

Design and Synthesis of Chemically Diverse Isoxazole Methanone Libraries

The creation of compound libraries is a cornerstone of drug discovery and materials science. Using this compound as a central scaffold, combinatorial and parallel synthesis techniques can be employed to generate a large number of structurally related analogs for high-throughput screening. nih.govmdpi.com

Future directions in this area involve:

Scaffold Decoration: Systematically modifying the periphery of the core structure. This involves attaching a wide variety of chemical moieties at the available positions on both isoxazole rings.

Stereochemical Diversity: When introducing chiral centers, for example by reducing the ketone bridge, the synthesis of stereoisomers can be explored, as different stereoisomers can have vastly different biological activities. nih.gov The generation of such libraries will expand the chemical space around this core structure, increasing the probability of discovering compounds with desired biological or material properties. mdpi.com

Integration with Emerging Technologies in Chemical Synthesis

The field of chemical synthesis is continually evolving, with new technologies offering unprecedented levels of precision, efficiency, and scalability. The synthesis of this compound and its derivatives would benefit greatly from the adoption of these innovations.

Promising technologies include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch chemistry. This leads to higher yields, improved safety (especially for hazardous reactions), and easier scalability.

Microwave-Assisted Synthesis: As mentioned, microwave technology dramatically reduces reaction times from hours to minutes and often improves product yields. nih.govresearchgate.net It has become a standard tool for accelerating the synthesis of heterocyclic libraries.

Ultrasound-Assisted Synthesis (Sonochemistry): The use of high-frequency sound waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govpreprints.org This technique is particularly effective for heterogeneous reactions and aligns with the principles of green chemistry. preprints.org

Automation and Artificial Intelligence (AI): Automated synthesis platforms, guided by AI and machine learning algorithms, can rapidly explore a vast number of reaction conditions to find the optimal pathway. This approach can significantly accelerate the discovery of efficient synthetic routes and the production of compound libraries.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of Isoxazol-3-yl(isoxazol-4-yl)methanone derivatives?

  • Methodological Answer : Common routes include coupling reactions between substituted isoxazole precursors using catalysts such as potassium carbonate or palladium complexes. For example, derivatives are synthesized via nucleophilic substitution or condensation reactions under reflux conditions. Purification often involves flash column chromatography (e.g., silica gel with ethyl acetate/hexane gradients), followed by spectroscopic validation (¹H/¹³C NMR, HRMS). Yields typically range from 55% to 85%, depending on substituent reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are essential for confirming the connectivity of the isoxazole rings and substituents. High-resolution mass spectrometry (HRMS) validates molecular formulas, while IR spectroscopy can identify carbonyl (C=O) and other functional groups. For example, the methanone carbonyl typically resonates at ~175 ppm in ¹³C NMR .

Q. What are the key considerations in the purification of this compound derivatives?

  • Methodological Answer : Solvent polarity and column chromatography parameters must be optimized. For instance, ethyl acetate/hexane mixtures (1:3 to 1:1) are effective for isolating polar derivatives. Recrystallization from ethanol or dichloromethane may improve purity. Monitoring via TLC (Rf values ~0.3–0.5) ensures reproducibility .

Advanced Research Questions

Q. How can researchers analyze the impact of substituent variations on the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve systematically introducing substituents (e.g., halogens, alkyl groups, or nitro moieties) at positions 3 and 4 of the isoxazole rings. Biological assays (e.g., enzyme inhibition, cytotoxicity) are then conducted under standardized conditions. For example, electron-withdrawing groups (e.g., -NO₂) may enhance binding to targets like Hsp90 or sodium channels .

Q. What strategies are recommended for resolving discrepancies in the reported bioactivity of this compound derivatives across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, incubation times). Researchers should replicate studies using identical protocols and validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Comparative analysis of derivatives with minor structural changes (e.g., -OCH₃ vs. -CF₃) can isolate critical pharmacophores .

Q. What in vitro models are appropriate for evaluating the therapeutic potential of this compound derivatives?

  • Methodological Answer : Cancer cell lines (e.g., MCF-7, HeLa) are used for cytotoxicity screening, while enzyme inhibition assays (e.g., Hsp90 ATPase activity) assess target engagement. For antiviral studies, plaque reduction assays in Vero or HEK293 cells infected with relevant viruses (e.g., influenza, HSV-1) are recommended. Dose-response curves (IC₅₀ values) and selectivity indices (SI) should be calculated .

Q. How do electronic and steric factors influence the reactivity of this compound in further chemical modifications?

  • Methodological Answer : Electron-deficient isoxazole rings (due to -NO₂ or -Cl substituents) increase electrophilicity at the methanone carbonyl, facilitating nucleophilic additions. Steric hindrance from bulky groups (e.g., morpholine, piperidine) may reduce reaction rates, necessitating elevated temperatures or microwave-assisted synthesis. Computational modeling (DFT) predicts reactive sites, validated experimentally via kinetic studies .

Q. What are the challenges in scaling up the synthesis of this compound derivatives for preclinical studies?

  • Methodological Answer : Scaling from milligram to gram-scale synthesis requires optimizing solvent volumes, catalyst recovery, and purification efficiency. For example, replacing column chromatography with crystallization or centrifugal partition chromatography reduces time and cost. Process analytical technology (PAT) monitors reaction progression in real-time, ensuring batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.